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Compound of Interest

Compound Name:
6-(4-Chlorophenoxy)pyridine-3-

carbaldehyde

CAS No.: 1160430-66-9

Cat. No.: B3215376 Get Quote

Executive Summary
In medicinal chemistry and agrochemical synthesis, the choice between a 6-methoxy and a 6-

(4-chlorophenoxy) substituent on a nicotinyl scaffold represents a critical decision point in Lead

Optimization. While 6-methoxynicotinaldehyde serves as a standard, polar, low-molecular-

weight building block, 6-(4-chlorophenoxy)pyridine-3-carbaldehyde is a specialized "scaffold

hop" designed to enhance lipophilicity, metabolic stability, and hydrophobic binding interactions.

This guide provides a technical comparison of these two aldehydes, focusing on their

physicochemical profiles, synthetic reactivity, and strategic applications in drug design.[1]

Part 1: Physicochemical & Electronic Profile
The primary distinction between these molecules lies in their electronic influence on the

pyridine ring and their lipophilic profiles.
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Feature 6-Methoxynicotinaldehyde
6-(4-
Chlorophenoxy)pyridine-3-
carbaldehyde

CAS Number 65873-72-5 193603-02-4

Formula C₇H₇NO₂ C₁₂H₈ClNO₂

Mol.[2] Weight 137.14 g/mol 233.65 g/mol

Physical State White/Off-white solid Off-white/Purple solid

Melting Point 51–54 °C 80–85 °C (approximate)

LogP (Calc) ~0.8 (Hydrophilic) ~3.5 (Lipophilic)

Electronic Effect Strong +M (Resonance donor)
Moderate +M, Weak -I

(Inductive w/d)

Metabolic Liability High (O-Demethylation) Low (Blocked para-position)

Electronic & Steric Analysis
6-Methoxynicotinaldehyde: The methoxy group is a strong electron-donating group (EDG)

via resonance (+M). This increases electron density on the pyridine nitrogen, making it more

basic, but slightly deactivates the aldehyde carbon toward nucleophilic attack compared to a

naked pyridine. It is sterically compact.

6-(4-Chlorophenoxy)pyridine-3-carbaldehyde: The phenoxy group is also an EDG, but the

lone pair delocalization is split between the pyridine and the phenyl ring. The chlorine atom

at the para-position exerts an electron-withdrawing inductive effect (-I) on the phenyl ring,

modulating the donation. Sterically, this group is bulky and requires a large hydrophobic

pocket in the target protein.
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Figure 1: Electronic and metabolic divergence between the two scaffolds.

Part 2: Synthetic Utility & Protocols
Both molecules are primarily used as precursors for Reductive Amination to generate

secondary/tertiary amines or Knoevenagel Condensations to generate styryl-pyridine

derivatives.

Critical Synthetic Difference: Solubility
Molecule B (Methoxy) is soluble in methanol (MeOH) and ethanol, allowing for "green"

standard protocols.

Molecule A (Chlorophenoxy) often precipitates in pure methanol at low temperatures. It

requires a co-solvent system (DCM/MeOH or DCE) to maintain homogeneity during imine

formation.

Experimental Protocol: Reductive Amination
Objective: Synthesis of a secondary amine scaffold.

Reagents
Amine: 1.0 equiv (e.g., Morpholine or a primary benzylamine)
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Aldehyde: 1.0 equiv (Molecule A or B)

Reducing Agent: Sodium Triacetoxyborohydride (STAB) - 1.5 equiv.

Acid Catalyst: Acetic Acid (AcOH) - 1-2 drops.

Step-by-Step Workflow
Step 1: Solubilization & Imine Formation

For 6-Methoxynicotinaldehyde: Dissolve 1.0 mmol in 5 mL anhydrous MeOH. Add amine and

AcOH. Stir at RT for 30 min.

For 6-(4-Chlorophenoxy)...: Dissolve 1.0 mmol in 3 mL 1,2-Dichloroethane (DCE) or DCM.

Add amine and AcOH. Stir at RT for 1 hour. Note: The bulky phenoxy group may slow down

imine formation due to steric hindrance.

Step 2: Reduction

Add STAB (1.5 equiv) in one portion.

Observation: Gas evolution (minimal) may occur.

Stir for 4–16 hours at RT under Nitrogen.

Step 3: Quench & Workup

Quench with saturated aqueous NaHCO₃.

For Methoxy: Extract with EtOAc (3x).

For Chlorophenoxy: Extract with DCM (3x) to ensure the lipophilic product is recovered.

Step 4: Purification

Methoxy Product: Likely requires column chromatography (Hexane/EtOAc or DCM/MeOH).

Chlorophenoxy Product: Often crystallizes upon triturating with cold ether or hexane due to

higher MW and rigidity.
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Figure 2: Decision tree for synthetic optimization based on scaffold solubility.
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Part 3: Medicinal Chemistry Implications[3][4][5][6]
[7]
Metabolic Stability (The "Soft Spot" vs. The Shield)

6-Methoxynicotinaldehyde derivatives: The methoxy group is a classic "metabolic soft spot."

Hepatic enzymes (CYP450) can rapidly perform O-demethylation, converting the methoxy

group to a pyridone/hydroxyl species, which is often rapidly glucuronidated and excreted.

This limits half-life (

).

6-(4-Chlorophenoxy)... derivatives: The phenoxy ether is significantly more stable to

oxidative cleavage. Furthermore, the Chlorine atom at the para-position of the phenyl ring

blocks metabolic hydroxylation at the most reactive site. This scaffold is chosen when

extended half-life is required.

Binding Kinetics & LipE
Ligand Efficiency (LE): The Methoxy scaffold usually yields higher LE because it adds little

mass.

Lipophilic Efficiency (LipE): The Chlorophenoxy scaffold increases potency (via hydrophobic

contacts) but adds significant lipophilicity. It is ideal for occupying large hydrophobic pockets

(e.g., in Kinase inhibitors like c-Met or VEGFR) where displacing water contributes to binding

entropy.

Halogen Bonding
The chlorine atom on the phenoxy ring is not just a metabolic blocker; it can participate in

Halogen Bonding with backbone carbonyls in the target protein, a specific interaction that the

methoxy group cannot provide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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